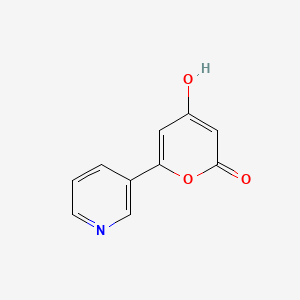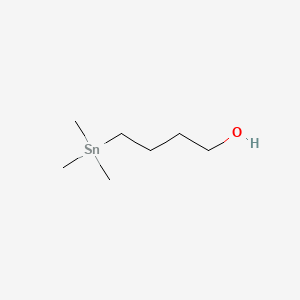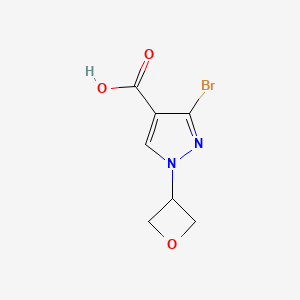
1-Methyl-6-azauracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-azauracil is a derivative of 6-azauracil, a heterocyclic compound with a triazine ring structure
Preparation Methods
The synthesis of 1-Methyl-6-azauracil typically involves the methylation of 6-azauracil. One common method is the direct methylation of 6-azauracil using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . Another approach involves the use of sulfoxonium ylides for the direct methylation of N-heterocycles in water, which has been shown to be effective for the site-selective methylation of azauracil nucleosides .
Chemical Reactions Analysis
1-Methyl-6-azauracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in studies related to DNA and RNA modifications, as well as enzyme inhibition.
Medicine: Research has indicated potential antiviral, antitumor, and antifungal activities.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-6-azauracil involves its interaction with various molecular targets. For instance, it can inhibit enzymes involved in nucleotide biosynthesis, leading to a depletion of intracellular nucleotide pools. This inhibition affects the synthesis of DNA and RNA, thereby exerting its biological effects . The compound’s ability to interfere with nucleotide metabolism makes it a valuable tool in studying cellular processes and developing therapeutic agents.
Comparison with Similar Compounds
1-Methyl-6-azauracil is similar to other azauracil derivatives, such as 6-azauracil and 1-phenyl-6-azauracil. its unique methyl group at the nitrogen position distinguishes it from these compounds. This structural difference can influence its chemical reactivity and biological activity .
Similar compounds include:
6-Azauracil: Known for its antimicrobial and antiviral properties.
1-Phenyl-6-azauracil: Studied for its anticoccidial activity.
6-Methyluracil: Another methylated derivative with distinct biological activities.
Properties
CAS No. |
6943-94-8 |
|---|---|
Molecular Formula |
C4H5N3O2 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
2-methyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C4H5N3O2/c1-7-4(9)6-3(8)2-5-7/h2H,1H3,(H,6,8,9) |
InChI Key |
UFBYAWNYMSDOMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NC(=O)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


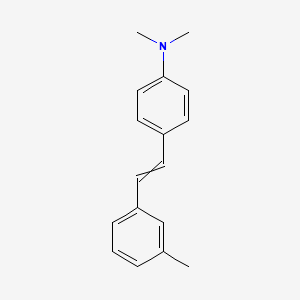
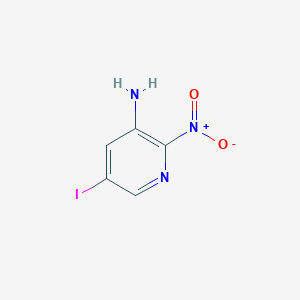
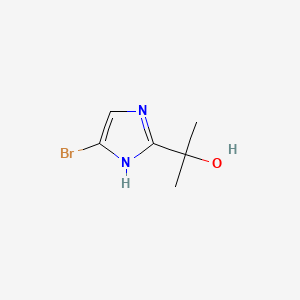
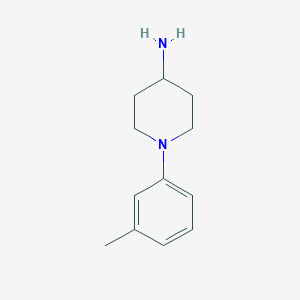
![4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13941162.png)

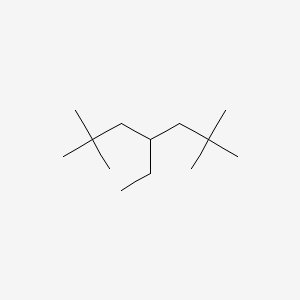
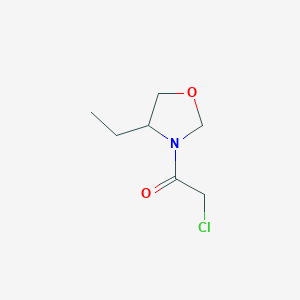
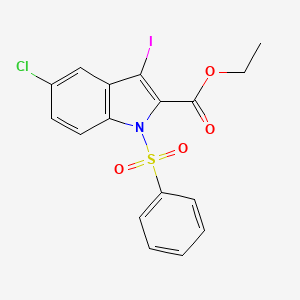
![4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13941194.png)
![Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl-](/img/structure/B13941209.png)
